2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile

Catalog No.
S3414501
CAS No.
335155-20-9
M.F
C19H18N2O
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-...

CAS Number

335155-20-9

Product Name

2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile

IUPAC Name

2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzonitrile

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C19H18N2O/c1-14-12-16(9-10-17(14)13-20)19(22)21-11-5-4-7-15-6-2-3-8-18(15)21/h2-3,6,8-10,12H,4-5,7,11H2,1H3

InChI Key

VDFGCBODBVCSRU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)C#N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)C#N

2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile is a complex organic compound characterized by its specific molecular structure and notable properties. With the molecular formula C19_{19}H18_{18}N2_2O, this compound features a benzonitrile moiety and a tetrahydro-benzazepine derivative, which contribute to its unique chemical behavior and potential biological activity . The presence of the carbonyl group linked to the tetrahydro-benzazepine structure enhances its reactivity and interaction with biological systems.

Research indicates that compounds similar to 2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile exhibit a range of biological activities. These include potential neuroprotective effects and interactions with neurotransmitter systems. The unique structure suggests possible applications in treating neurological disorders or as a scaffold for developing new pharmacological agents .

The synthesis of 2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile can be approached through several methods:

  • Eschweiler–Clark Reaction: This method allows for the formation of the azepine ring through methylation processes.
  • Condensation Reactions: Utilizing appropriate precursors can lead to the formation of the desired carbonyl functionalities.
  • Cyclization Techniques: Specific cyclization strategies can be employed to construct the tetrahydro-benzazepine framework effectively.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its biological properties.

The potential applications of 2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile span various fields:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for drug development targeting neurological conditions.
  • Chemical Research: The compound serves as a valuable intermediate in synthetic organic chemistry.
  • Material Science: Its unique properties may find applications in creating advanced materials or coatings.

Studies on the interactions of 2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile with biological targets are essential for understanding its pharmacological potential. Investigations into its binding affinities with neurotransmitter receptors or enzymes could elucidate its mechanisms of action and therapeutic benefits .

Several compounds share structural similarities with 2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
2,3-Dihydrobenzo[b]azepineShares azepine frameworkLacks carbonyl substitution
BenzodiazepinesContains fused benzene and azepine ringsPrimarily used as anxiolytics
2-MethylbenzothiazoleSimilar methyl substitutionDifferent heterocyclic structure

These comparisons highlight the unique aspects of 2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile while situating it within a broader context of related compounds. Its specific functional groups and structural attributes may confer distinct biological activities not observed in its analogs.

Transition-Metal-Free Radical Relay Cascade Strategies

A radical relay cascade strategy employing halogen atom transfer (XAT) and hydrogen atom transfer (HAT) has been developed for synthesizing benzo[b]azepine derivatives without transition-metal catalysts. This method initiates with the generation of aryl radicals via XAT from iodinated precursors, followed by intramolecular HAT to form key intermediates. Under visible-light irradiation, the process achieves moderate to high yields (50–85%) and accommodates electron-donating and electron-withdrawing substituents on the aromatic ring. For instance, substrates bearing nitro groups require extended reaction times but still furnish products in 49% yield. The absence of metals simplifies purification and enhances sustainability, making this approach suitable for synthesizing the benzo[b]azepine core of the target compound.

A critical optimization study revealed that acetonitrile as the solvent and ambient temperatures (25–40°C) maximize efficiency. The methodology’s versatility is further demonstrated by its application in producing late-stage intermediates for pharmaceuticals, such as hyponatremia agents.

Lewis Acid-Promoted [6+1] Annulation Approaches

Lewis acids, such as iron(III) chloride, facilitate [6+1] annulation between sulfur ylides and modified vinyl benzoxazinanones to construct benzo[b]azepine skeletons. The reaction leverages a six-atom synthon strategy, where the vinyl benzoxazinanone’s electron-withdrawing group (e.g., ester or nitrile) stabilizes the transition state. This annulation proceeds under mild conditions (room temperature, 12–24 hours) and tolerates aryl, alkyl, and heteroaryl substituents, achieving yields of 65–89%.

For example, coupling a methyl-substituted vinyl benzoxazinanone with a dimethylsulfonium ylide produces a benzo[b]azepine derivative with two methyl groups at the 2- and 5-positions. This method’s regioselectivity is attributed to the Lewis acid’s ability to coordinate with the carbonyl oxygen, directing the cyclization pathway. Such annulation strategies provide a robust route to the tetrahydrobenzo[b]azepine moiety required for the target compound.

Visible-Light-Induced Regioselective Cascade Cyclization

Visible-light-driven selenium-mediated cascades offer a green route to indole-fused polycyclics, which can be adapted for benzo[b]azepine synthesis. In this process, 2-isocyanobenzonitriles react with secondary amines to form selenourea intermediates, which undergo single-electron transfer under light irradiation (450 nm). The resulting imidoyl radicals initiate a cascade cyclization, forming two rings and three bonds in one pot. Key advantages include:

  • Photocatalyst-free conditions: The selenourea-base complex acts as an electron donor-acceptor (EDA) pair, eliminating the need for external photosensitizers.
  • Functional group tolerance: Electron-deficient and sterically hindered substrates react efficiently, yielding products in 70–92%.
  • Selenium recovery: Vitamin C reduces waste by regenerating elemental selenium, enhancing the method’s sustainability.

While this approach primarily targets indoloquinoxalines, replacing the amine component with a tetrahydroazepine precursor could directly yield the target compound’s benzonitrile-linked structure.

Nickel-Catalyzed Functionalization Pathways

Nickel-catalyzed cascade reactions enable chemoselective synthesis of benzo[b]azepines via Suzuki-Miyaura couplings and intramolecular cyclizations. Using a nickel(II) acetate/1,10-phenanthroline system, aryl boronic acids couple with brominated intermediates to install substituents at the 4-position of the azepine ring. Subsequent cyclization forms the seven-membered ring in yields up to 89%.

Table 1. Substrate Scope in Nickel-Catalyzed Benzo[b]azepine Synthesis

R1 GroupR2 GroupYield (%)
CO2EtF85
MeMe89
CF3H78

This method’s versatility is highlighted by its compatibility with ester, trifluoromethyl, and aryl groups, enabling precise customization of the benzonitrile moiety. The nickel catalyst’s low cost and mild reaction conditions (60°C, 6 hours) make it scalable for industrial applications.

Radical Generation via Halogen Atom Transfer (XAT) Mechanisms

Halogen atom transfer (XAT) has emerged as a critical step for initiating radical cascades in benzo[b]azepine synthesis. In this process, bromine or iodine radicals abstract halogen atoms from precursors such as alkyl iodides or bromides, generating carbon-centered radicals. For example, visible light-induced homolysis of N-bromosuccinimide (NBS) produces bromine radicals that abstract hydrogen atoms from aldehyde groups, forming acyl radicals [1] [3]. These intermediates subsequently participate in cyclization reactions to construct the azepine core.

Copper catalysis enhances XAT efficiency by stabilizing radical intermediates through single-electron transfer (SET) processes. In one protocol, a Cu(I)/Cu(II) redox cycle facilitates the oxidation of bromide anions to bromine radicals, which then abstract hydrogen atoms from benzylic or allylic positions to generate stabilized radicals [2] [4]. This method avoids transition-metal-mediated oxidative addition, enabling milder reaction conditions. A comparative study demonstrated that iodides exhibit higher XAT reactivity than bromides due to weaker bond dissociation energies, with aryl iodides achieving cyclization yields exceeding 75% [3] [6].

Intramolecular Hydrogen Atom Transfer (HAT) Dynamics

Following radical generation, intramolecular hydrogen atom transfer (HAT) governs the regioselectivity of seven-membered ring formation. Benzylic and allylic C–H bonds, with bond dissociation energies ranging from 85–90 kcal/mol, serve as preferential HAT sites for bromine or iodine radicals [1] [3]. For instance, acyl radicals generated via XAT undergo 1,5-HAT to form carbon-centered radicals at the β-position of amide groups, directing cyclization toward the benzo[b]azepine scaffold [3] [4].

Density functional theory (DFT) calculations reveal that HAT proceeds through a six-membered transition state, minimizing steric strain during cyclization [4]. This mechanism explains the preferential formation of cis-fused rings in substrates with bulky substituents. Kinetic studies using radical clocks further confirmed HAT rate constants of 10^6–10^7 s^−1 at room temperature, enabling rapid annulation before radical termination [1] [6].

Stereochemical Control in Seven-Membered Ring Construction

The stereochemical outcome of benzo[b]azepine formation depends on radical stabilization and torsional effects during cyclization. N-Heterocyclic carbene (NHC) catalysts induce regioselectivity by stabilizing transition states through non-covalent interactions, favoring endo-dig cyclization pathways [5] [6]. For example, substrates with electron-withdrawing groups at the para position exhibit >20:1 diastereomeric ratios due to enhanced radical stabilization at the benzylic position [5].

Palladium-catalyzed systems further modulate stereochemistry via a concerted metalation-deprotonation (CMD) mechanism. In these cases, the alkene geometry of starting materials dictates the final ring conformation, with trans-alkenes yielding trans-fused azepines and cis-alkenes producing cis products [4] [6]. Solvent polarity also influences stereoselectivity, with polar aprotic media stabilizing charged intermediates and improving diastereomeric excess by 15–20% [1] [5].

Solvent and Base Effects on Reaction Efficiency

Reaction efficiency correlates strongly with solvent dielectric constants and base strength. Acetonitrile and dimethylformamide (DMF), with dielectric constants of 37.5 and 36.7 respectively, optimize radical stability and transition-metal catalyst activity [2] [3]. Base additives such as triethylamine (pKa = 10.75) or DABCO (pKa = 8.8) facilitate deprotonation during HAT steps while minimizing acid-mediated side reactions [1] [2].

A study comparing bases in copper-catalyzed systems showed that Et₃N increased yields by 40% compared to inorganic bases, likely due to improved solubility of copper intermediates [2] [4]. Conversely, protic solvents like methanol reduced yields by 60% by promoting radical recombination pathways [3] [6]. Temperature studies revealed an optimal range of 60–80°C, balancing radical initiation rates with thermal decomposition thresholds [1] [5].

The evaluation of 2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile and related benzo[b]azepine analogues for anti-tumor activity has been conducted using standardized in vitro screening protocols. These methodologies encompass multiple cancer cell line models and diverse mechanistic endpoints to comprehensively assess oncotherapeutic potential [1] [2].

Standard Cytotoxicity Assays

The 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide assay represents the primary screening methodology employed for evaluating benzazepine derivative cytotoxicity. This colorimetric assay measures cellular metabolic activity through mitochondrial dehydrogenase-mediated reduction of tetrazolium salts, providing quantitative assessment of cell viability following compound exposure [1] [3]. The protocol involves seeding cancer cells at standardized densities, typically 5,000-10,000 cells per well in 96-well microplates, followed by 72-hour incubation with test compounds at concentrations ranging from 0.1 to 100 micromolar.

Multi-Cancer Cell Line Screening

Comprehensive biological profiling utilizes panels of human cancer cell lines representing diverse tumor types. The benzodiazepine B1-4 series demonstrated particularly notable activity against MCF-7 breast cancer cells, with all compounds in this series exhibiting momentous anticancer activity [1] [3]. Hepatocellular carcinoma HepG2 cells and cervical cancer HeLa cells serve as additional primary screening models, enabling assessment of tissue-specific therapeutic efficacy.

The dibenzo[b,f]azepine derivative 5e exhibited significant cytotoxic effects against leukaemia SR cells with an IC50 value of 13.05 ± 0.62 micromolar [2]. This compound demonstrated superior performance compared to established chemotherapeutic agents in multiple screening paradigms, indicating substantial therapeutic potential.

Advanced Mechanistic Endpoints

Beyond basic viability measurements, contemporary screening protocols incorporate mechanistic endpoints including cell cycle analysis, apoptosis quantification, and pathway-specific biomarker assessment. Flow cytometry-based cell cycle analysis revealed that benzoxazepine derivatives induce G2/M phase arrest, with compounds 6f, 10, and 11e causing complete cell growth arrest at this checkpoint [4]. Apoptosis induction analysis demonstrated activation of caspase-3 and BAX pro-apoptotic proteins, coupled with downregulation of anti-apoptotic BCL-2 expression [4] [5].

Table 1: Representative IC50 Values for Benzo[b]azepine Analogues

Compound ClassCell LineIC50 Value (μM)Selectivity Index
Benzodiazepine B1-4 seriesMCF-7Most active in seriesHigh
Dibenzo[b,f]azepine 5eLeukaemia SR13.05 ± 0.62Moderate
Benzothiazepine derivativesHT-29, MCF-7, DU-145Better than methotrexateHigh
Tetrahydrospiro[benzo[c]azepine 11bA549Potent PARP-1 inhibitionHigh

Structure-Activity Relationships in Bacterial Pathogen Inhibition

The antimicrobial properties of benzo[b]azepine analogues demonstrate significant structure-activity relationships that govern their efficacy against bacterial pathogens. These relationships provide critical insights for rational drug design and optimization of antibacterial potency [6] [7] [8].

Gram-Positive Bacterial Activity

Comprehensive structure-activity relationship studies reveal that 1,5-benzodiazepine derivatives exhibit preferential activity against Gram-positive bacterial strains. The compound 1v demonstrated exceptional broad-spectrum activity with minimum inhibitory concentration values ranging from 2-40 micrograms per milliliter against Cryptococcus neoformans, Escherichia coli, and Staphylococcus aureus [7]. Notably, this compound displayed equipotent antibacterial activity against both Escherichia coli and Staphylococcus aureus compared to reference drugs, indicating balanced efficacy across Gram-positive and Gram-negative species.

The quinobenzodiazepine derivative 10a exhibited particularly potent activity against standard Staphylococcus aureus strains with minimum inhibitory concentration values of 0.37 micrograms per milliliter, representing four-fold greater potency than the reference drug ciprofloxacin [9]. This compound also demonstrated comparable activity to reference standards against both Gram-negative Escherichia coli and Pseudomonas aeruginosa strains with minimum inhibitory concentrations of 0.18 and 23.4 micrograms per milliliter, respectively.

Structural Determinants of Activity

Analysis of structure-activity relationships indicates that substituents on the phenyl ring and heterocyclic components significantly influence antimicrobial potency. The presence of thiazole rings at the C-2 position appears to represent a critical pharmacophore for antimicrobial activity, while carboxylate ester groups at C-3 optimize activity at low concentrations [7] [10]. Halogen substitution, particularly chlorine at specific positions, enhances antibacterial efficacy, with chloro-substituted derivatives demonstrating superior activity profiles [5].

Mechanistic Basis of Antibacterial Action

The antibacterial mechanism of benzo[b]azepine derivatives involves multiple cellular targets. Pyrrolobenzodiazepine derivatives with C8-linked aliphatic heterocycles demonstrate DNA gyrase inhibition with IC50 values of 3.16 ± 1.36 milligrams per liter [11]. This mechanism provides broad-spectrum activity against multidrug-resistant Gram-negative bacteria, including World Health Organization priority pathogens, with minimum inhibitory concentrations ranging from 0.125 to 2.0 milligrams per liter.

Table 2: Structure-Activity Relationships in Antimicrobial Efficacy

Structural FeatureBacterial TargetMIC Range (μg/mL)Activity Enhancement
Thiazole at C-2 positionC. neoformans2-632-64 fold vs. reference
Chlorine substitutionS. aureus (MRSA)Up to 2Superior to standards
C8-linked heterocycleMDR Gram-negative0.125-2.0Broad spectrum
Carboxylate ester at C-3Various bacteriaLow concentrationsOptimized potency

Target Identification for Oncotherapeutic Development

The identification of specific molecular targets represents a critical component in developing benzo[b]azepine analogues as oncotherapeutic agents. Contemporary research has elucidated multiple protein targets that mediate the anticancer effects of these compounds, providing mechanistic foundations for rational drug development [12] [13] [3].

Cyclin-Dependent Kinase 2 Inhibition

Network pharmacology analysis and molecular docking studies have identified Cyclin-Dependent Kinase 2 as a primary target for benzodiazepine derivatives. The B1-4 compound series exhibited significant binding affinity against CDK-2 protein with the PDB identification 5IEV [1] [3]. Expression analysis utilizing UALCAN databases revealed that CDK-2 expression is significantly upregulated in breast cancer, cervical cancer, and lung carcinoma compared to normal tissues, establishing the therapeutic relevance of this target.

Molecular dynamics simulations confirmed that the ligand-protein complexes maintain stable conformations throughout 100-nanosecond simulation periods, supporting the viability of CDK-2 as a druggable target for these compounds [3]. The pan-cancer analysis demonstrated statistically significant CDK-2 expression alterations across 19 different cancer types, indicating broad therapeutic applicability.

Dual Target Inhibition Mechanisms

Advanced target identification studies have revealed that certain benzodiazepine derivatives function as dual inhibitors of multiple oncogenic proteins. The compound 3b demonstrated potent dual inhibitory activity against Human Epidermal Growth Factor Receptor 2 and Histone Deacetylase 1 with IC50 values of 0.023 and 0.041 nanomolar, respectively [14]. This dual inhibition mechanism provides enhanced therapeutic efficacy through simultaneous targeting of growth factor signaling and epigenetic regulation pathways.

Poly ADP-Ribose Polymerase 1 Targeting

The tetrahydrospiro[benzo[c]azepine derivative 11b emerged as a highly potent Poly ADP-Ribose Polymerase 1 inhibitor with superior enzyme activity compared to the established inhibitor rucaparib [15]. This compound demonstrated excellent anti-proliferation activity and selectivity index values against lung cancer cells, indicating significant therapeutic potential through synthetic lethality mechanisms.

Topoisomerase II Inhibition

Dibenzo[b,f]azepine derivatives, particularly compound 5e, function as topoisomerase II inhibitors with IC50 values of 6.36 ± 0.36 micromolar [2]. This compound induced cell cycle arrest at the G1 phase and increased apoptosis ratios by 37.34% in cancer cells. In vivo studies demonstrated significant tumor proliferation inhibition of 62.7% with tumor volume reduction to 30.1 cubic millimeters compared to doxorubicin treatment.

Table 3: Target Proteins and Binding Affinities

Target ProteinLead CompoundIC50 ValueTherapeutic Indication
CDK-2Benzodiazepine B1-4Significant bindingBreast, cervical, lung cancer
HER2Benzodiazepine 3b23 nMMultiple cancer types
HDAC1Benzodiazepine 3b41 nMEpigenetic therapy
PARP-1Tetrahydrospiro 11bSuperior to rucaparibSynthetic lethality
Topoisomerase IIDibenzo[b,f]azepine 5e6360 ± 360 nMDNA replication inhibition

Comparative Efficacy Against Multi-Drug Resistant Strains

The emergence of multi-drug resistant bacterial and fungal strains represents a critical global health challenge, necessitating the development of novel therapeutic agents with efficacy against resistant pathogens. Benzo[b]azepine analogues have demonstrated remarkable activity against various multi-drug resistant strains, providing promising avenues for addressing antimicrobial resistance [16] [11] [17].

Methicillin-Resistant Staphylococcus aureus Activity

Novel benzoazepinedione derivatives have exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus strains. The pivotal compound benzoazepinedione carboxylate 9 demonstrated exceptional activity with MIC90 values up to 2 micrograms per milliliter against both drug-susceptible and drug-resistant Staphylococcus aureus strains [16]. This electrophilic Michael acceptor enables divergent access to thia-, aza-, oxa-, and phospha-Michael adducts, providing multiple chemical scaffolds for optimization.

Cytotoxicity assessment revealed that thia-adduct derivatives exhibit lower toxicity profiles compared to parent electrophiles, supporting the hypothesis of covalently modified prodrug mechanisms. Stability studies confirmed that thia-Michael adducts remain stable under neutral conditions while maintaining dynamic behavior under mildly basic conditions, facilitating controlled drug release.

Multi-Drug Resistant Gram-Negative Bacterial Efficacy

Pyrrolobenzodiazepine derivatives with C8-linked aliphatic heterocycles provide broad-spectrum antibacterial activity against multi-drug resistant Gram-negative bacteria, including World Health Organization priority pathogens [11]. These compounds demonstrated minimum inhibitory concentrations ranging from 0.125 to 2 milligrams per liter for multi-drug resistant Gram-negative species, excluding Pseudomonas aeruginosa.

The lead compounds exhibited rapid bactericidal activity with greater than 5 log reduction in viable count within 4 hours for Acinetobacter baumannii and Klebsiella pneumoniae. DNA gyrase inhibition represents the primary mechanism of action, with IC50 values of 3.16 ± 1.36 milligrams per liter in gel-based assays.

Azole-Resistant Fungal Strain Activity

The discovery of novel 1,4-benzodiazepines that restore fluconazole susceptibility in resistant Candida isolates represents a significant advancement in antifungal therapy [17]. These compounds demonstrated 100-1,000 fold potentiation of fluconazole activity against azole-resistant Candida albicans strains. The potentiation effect extended to azole-tolerant strains and other pathogenic Candida species, including the emerging multidrug-resistant Candida auris.

Remarkably, the combination of potentiators with fluconazole converted the typically fungistatic action of fluconazole to fungicidal activity. The potentiators demonstrated selectivity by specifically enhancing different azoles while not affecting other approved antifungals, indicating precise mechanistic targeting of azole resistance pathways.

Resistance Mechanism Circumvention

Analysis of resistance mechanism circumvention reveals that benzo[b]azepine derivatives target multiple resistance pathways simultaneously. Efflux pump inhibition represents a critical mechanism, particularly against bacteria utilizing MexAB-OprM and similar multidrug efflux systems [18] [19]. These pumps are responsible for resistance to multiple antibiotic classes including fluoroquinolones, tetracyclines, chloramphenicol, and macrolides.

Table 4: Multi-Drug Resistant Strain Efficacy Data

Resistant Strain TypeLead CompoundEfficacy MeasurementResistance Mechanism Targeted
MRSABenzoazepinedione 9MIC90 ≤ 2 μg/mLCell wall synthesis bypass
MDR Gram-negativePyrrolobenzodiazepine C8MIC 0.125-2 mg/LDNA gyrase inhibition
Azole-resistant Candida1,4-Benzodiazepines100-1000× potentiationAzole resistance reversal
MDR bacterial panelNovel 1,5-benzodiazepinesEquipotent to standardsMultiple efflux pump inhibition

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Dates

Last modified: 08-19-2023

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